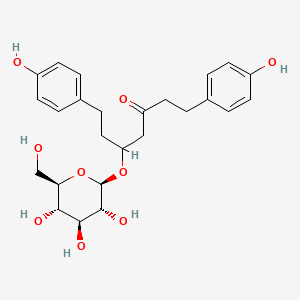

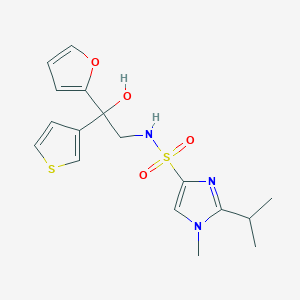

![molecular formula C16H14N2O2S B2517127 Morpholino(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 478079-41-3](/img/structure/B2517127.png)

Morpholino(thieno[2,3-b]quinolin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Morpholino(thieno[2,3-b]quinolin-2-yl)methanone” is a compound that belongs to the class of 2,7-naphthyridines derivatives . These compounds have sparked great attention in recent years due to their biological uses .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. Substituted tetrahydro-1 H -thiopyrano [3,4- c] pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS 2, malononitrile, and triethylamine . The condensed thiopyrane was then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Molecular Structure Analysis

The molecular structure of this compound was validated using spectral techniques such as Fourier Transform Infrared (FT-IR), Nuclear magnetic resonance (1 H NMR, 13 C NMR), and mass spectrum .Chemical Reactions Analysis

This compound was used as a starter in a series of heterocyclic compounds, such as the thieno [2,3- c ] [2,7]naphthyridines moiety . It was also used as a precursor to create original heterocyclic moieties, namely: pyrimidothienonaphthyridino and pyridothieno naphthyridino in compounds .Scientific Research Applications

Synthesis Methods

- An efficient microwave-assisted synthesis method for substituted thieno[2,3-b]quinolines has been developed, providing a straightforward approach to produce various derivatives, including thieno[2,3-b]quinolin-2-yl)methanone compounds (Nandeshwarappa et al., 2005).

Spectroscopic Properties

- The electronic absorption, excitation, and fluorescence properties of substituted thieno[2,3-b]quinoline derivatives have been investigated, providing insights into their potential applications in materials science and photophysics (Al-Ansari, 2016).

Multicomponent Reaction Synthesis

- A protocol for synthesizing aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives via a sequential multi-component reaction has been established, indicating the versatility of this compound in complex organic synthesis (Alizadeh & Roosta, 2018).

DNA Interaction and Antitumor Activity

- Studies have investigated the interaction of thieno[2,3-b]quinoline derivatives with DNA and their antitumor activities, suggesting potential applications in cancer therapy (Shahabuddin et al., 2009; Shahabuddin et al., 2011).

Synthetic Applications

- The synthesis of iminothiophenone-fused quinolines, including derivatives of Morpholino(thieno[2,3-b]quinolin-2-yl)methanone, demonstrates the compound's utility in creating structurally complex and potentially bioactive molecules (Shiri et al., 2016).

Future Directions

Mechanism of Action

Target of Action

Morpholino(thieno[2,3-b]quinolin-2-yl)methanone is a derivative of thienoquinolines , a class of compounds known for their wide array of biological properties. Thienoquinolines have been reported to exhibit analgesic, anti-inflammatory, antagonist, antioxidant, memory enhancing, antipyretic, anti-anaphylactic activities, and more . .

Mode of Action

Thienoquinolines, the parent compounds, are known to interact with various biological targets to exert their effects .

Biochemical Pathways

Thienoquinolines, however, are known to influence a variety of biological pathways due to their diverse biological activities .

Result of Action

This compound and its derivatives have been studied for their antimicrobial activity against a variety of bacterial and fungal strains. In addition, some of these compounds have shown anticancer activity in liver and cells of breast cancer .

Action Environment

The fluorescence properties of similar compounds have been found to vary in different solvents, indicating that the environment can influence their behavior .

properties

IUPAC Name |

morpholin-4-yl(thieno[2,3-b]quinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-16(18-5-7-20-8-6-18)14-10-12-9-11-3-1-2-4-13(11)17-15(12)21-14/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCVAJPFUCXZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)

![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)

![7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine](/img/structure/B2517050.png)

![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)

![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)

![(4-(2-methoxyethoxy)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2517063.png)